molecular formula C25H21BrFN5S B4380227 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4380227
M. Wt: 522.4 g/mol
InChI Key: AUJRGMDWNKPLJL-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a brominated pyrazole, a fluorinated naphthyl group, and a phenyl-substituted triazole ring. These structural elements contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrFN5S/c1-16-24(26)17(2)31(30-16)14-23-28-29-25(32(23)19-8-4-3-5-9-19)33-15-18-12-13-22(27)21-11-7-6-10-20(18)21/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRGMDWNKPLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C5=CC=CC=C45)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their functionalization and coupling to form the final compound.

    Synthesis of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Synthesis of Triazole Intermediate: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the pyrazole and triazole intermediates using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of palladium catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the dimethyl substitution on the pyrazole ring.

    3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the fluorine substitution on the naphthyl group.

    3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE: Has a methyl group instead of a phenyl group on the triazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-{[(4-FLUORO-1-NAPHTHYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

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